molecular formula C7H5BrFNO3 B3038269 2-Bromo-4-fluoro-5-nitroanisole CAS No. 84478-77-3

2-Bromo-4-fluoro-5-nitroanisole

Cat. No. B3038269
CAS RN: 84478-77-3
M. Wt: 250.02 g/mol
InChI Key: SBKUWMSVXMRVFM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitroanisole is a chemical compound with the molecular weight of 250.02 . It is a solid substance and is used in various chemical reactions .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-5-nitroanisole is a solid substance . It has a molecular weight of 250.02 . The storage temperature is ambient temperature .

Scientific Research Applications

Photoreactions and Photoprobes

2-Bromo-4-fluoro-5-nitroanisole's derivatives, specifically 2-fluoro-4-nitroanisole, have shown potential in the field of photoreactions. They are studied for their ability to undergo nucleophilic photosubstitution, a process where a molecule is altered by the introduction of a nucleophile, facilitated by light energy. These properties suggest their usefulness as biochemical photoprobes, tools for investigating molecular processes in biological systems. For instance, the photoreactions of 2-fluoro-4-nitroanisole with various amines indicate its viability as a biochemical photoprobe, particularly in protein interactions (Pleixats et al., 1989). Further research demonstrates different mechanistic pathways in the photoreaction of 2-fluoro-4-nitroanisole, again highlighting its potential in biochemical probing (Pleixats & Marquet, 1990).

Synthesis and Chemical Properties

The synthetic processes involving derivatives of 2-Bromo-4-fluoro-5-nitroanisole are of significant interest. For example, a novel method for synthesizing 2-bromo-4-nitrophenol from 2-methoxy-5-nitroaniline, involving diazotization and the Sandmeyer reaction, demonstrates the chemical versatility and potential applications of these compounds in commercial production. This research also explored the electronic charges in the benzene ring of 2-bromo-4-nitroanisole, providing insights into the nucleophilic substitution reaction sites (Li Zi-ying, 2008).

Fluorination Processes

The fluorination of aromatic compounds, including derivatives of 2-Bromo-4-fluoro-5-nitroanisole, has been studied for its efficiency and yield. Research into the fluorination of 4-nitroanisole, resulting in 2-fluoro-4-nitroanisole, reveals the practicality and effectiveness of these processes, which are crucial for various industrial applications (Fedorov et al., 2015).

Role in Molecular and Materials Science

Compounds like 2-Bromo-4-fluoro-5-nitroanisole play a significant role in molecular and materials science. Their derivatives are used in the synthesis of various important intermediates and contribute to the understanding of molecular interactions. For example, the synthesis and study of various anisoles, including their substituted derivatives, aid in the understanding of chemical shifts and molecular interactions in organic chemistry (Pandiarajan et al., 1994).

Safety And Hazards

The safety information for 2-Bromo-4-fluoro-5-nitroanisole indicates that it is a hazardous substance. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1-bromo-5-fluoro-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKUWMSVXMRVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272261
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-nitroanisole

CAS RN

84478-77-3
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 30.0 g (0.127 mole) of 2-bromo-4-fluoro-5-nitrophenol, 26.9 g (0.19 mole) of methyl iodide, and 26.3 g (0.19 mole) of potassium carbonate in 200 mL of acetone was heated at reflux for five hours. The reaction mixture was filtered, and the filtrate concentrated under reduced pressure to give a residue. The residue was dissolved in methylene chloride and passed through a column of silica gel. The elute was concentrated under reduced pressure to give 30 g of 4-bromo-2-fluoro-5-methoxynitrobenzene; m.p. 74°-76° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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